molecular formula C10H14N2 B12530355 (Hex-4-en-3-yl)(methyl)propanedinitrile CAS No. 832720-98-6

(Hex-4-en-3-yl)(methyl)propanedinitrile

Cat. No.: B12530355
CAS No.: 832720-98-6
M. Wt: 162.23 g/mol
InChI Key: UYKRDMUGDMHBDE-UHFFFAOYSA-N
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Description

(Hex-4-en-3-yl)(methyl)propanedinitrile is an organic compound with a unique structure that includes a hexenyl group, a methyl group, and two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Hex-4-en-3-yl)(methyl)propanedinitrile typically involves the reaction of hex-4-en-3-ol with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of hex-4-en-3-ol is replaced by the malononitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Hex-4-en-3-yl)(methyl)propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted nitrile derivatives.

Scientific Research Applications

(Hex-4-en-3-yl)(methyl)propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Hex-4-en-3-yl)(methyl)propanedinitrile involves its interaction with various molecular targets. The nitrile groups can form hydrogen bonds with enzymes and other proteins, affecting their activity. The compound may also participate in electron transfer reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Propanedinitrile: A simpler compound with two nitrile groups.

    Malononitrile: Another compound with two nitrile groups but a different structure.

    Cyanoacetonitrile: Contains a nitrile group and is used in similar applications.

Uniqueness

(Hex-4-en-3-yl)(methyl)propanedinitrile is unique due to its hexenyl group, which imparts different chemical properties and reactivity compared to simpler nitrile compounds. This makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

832720-98-6

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2-hex-4-en-3-yl-2-methylpropanedinitrile

InChI

InChI=1S/C10H14N2/c1-4-6-9(5-2)10(3,7-11)8-12/h4,6,9H,5H2,1-3H3

InChI Key

UYKRDMUGDMHBDE-UHFFFAOYSA-N

Canonical SMILES

CCC(C=CC)C(C)(C#N)C#N

Origin of Product

United States

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